Product packaging for 6-Isopropyl-1,2-thiazinane 1,1-dioxide(Cat. No.:CAS No. 2172476-13-8)

6-Isopropyl-1,2-thiazinane 1,1-dioxide

Cat. No.: B2636419
CAS No.: 2172476-13-8
M. Wt: 177.26
InChI Key: FVKLAXMGBOJVFV-UHFFFAOYSA-N
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Description

6-Isopropyl-1,2-thiazinane 1,1-dioxide is a synthetic organic compound characterized by a fully saturated six-membered ring containing nitrogen and sulfur atoms, with the sulfur atom in a sulfone configuration (S,S-dioxide) . This structure places it within the thiazinane chemical class, which is recognized as an important scaffold in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological activities . Thiazinane derivatives, particularly the 1,1-dioxide analogues (sultams), have been investigated as key structural motifs in the development of bioactive molecules . Research into related structures has demonstrated significant potential, including anti-HIV activity, as seen in integrase inhibitors like 1,1-dioxido-1,2-thiazinane-1,6-naphthyridine, which is being evaluated for AIDS treatment . Other derivatives have shown analgesic properties, and the 1,3-thiazine framework, a closely related isomer, is found in well-known antibiotic classes such as cephradine . The reactivity of the thiazinane ring also makes it a valuable intermediate for further chemical synthesis and the exploration of structure-activity relationships in drug discovery efforts . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B2636419 6-Isopropyl-1,2-thiazinane 1,1-dioxide CAS No. 2172476-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKLAXMGBOJVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 6 Isopropyl 1,2 Thiazinane 1,1 Dioxide and Analogous Thiazinane 1,1 Dioxides

General Strategies for 1,2-Thiazinane 1,1-Dioxide Ring Construction

The formation of the 1,2-thiazinane 1,1-dioxide ring is primarily achieved through cyclization reactions, which can be broadly categorized based on the bond-forming strategy employed. These strategies include intramolecular pathways, intermolecular cycloadditions, and specialized annulation techniques.

Cyclization reactions represent the most direct and common methods for assembling the thiazinane 1,1-dioxide core. These can proceed through either intramolecular or intermolecular mechanisms.

Intramolecular cyclization is a powerful strategy that involves forming the heterocyclic ring from a single linear precursor containing all the necessary atoms. A prevalent method involves the base-facilitated cyclization of secondary sulfonamides derived from amino-halides or amino-alcohols. nih.gov For example, ω-amino-halides can be reacted with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine (B128534) to form an intermediate N-substituted sulfonamide. nih.gov Subsequent treatment with a strong base, for instance, n-butyllithium (n-BuLi), facilitates the intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the terminal carbon bearing the halogen, thus closing the ring to form the 1,2-thiazinane 1,1-dioxide structure. nih.gov

Another significant intramolecular pathway is the hydroamination of unsaturated sulfonamides. nih.gov Sulfonamides containing a terminal alkene, such as hex-5-ene-1-sulfonamide, can undergo intramolecular hydroamination catalyzed by phosphine (B1218219) gold(I) complexes to yield thiazinane-1,1-dioxides in high yields. nih.gov This approach leverages the activation of the double bond by the catalyst to enable the nucleophilic attack of the sulfonamide nitrogen.

A summary of representative intramolecular cyclization approaches is presented below.

Starting Material TypeKey ReagentsReaction TypeYield (%)Ref
ω-Amino-halide1. Phenylmethanesulfonyl chloride, Et₃N; 2. n-BuLiNucleophilic Substitution21-43 nih.gov
Unsaturated SulfonamidePhosphine Gold(I) ComplexHydroamination88-95 nih.gov
Pent-4-ene-1-sulfonamideK₂OsO₄·2H₂O, t-BuOClTethered Aminohydroxylation35-59 nih.gov

Intermolecular cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental processes for constructing five- and six-membered heterocyclic rings. libretexts.orgnih.gov While direct [4+2] or [3+3] cycloadditions to form the 1,2-thiazinane 1,1-dioxide ring are less common, the principles of cycloaddition are applied in the synthesis of related sulfur-nitrogen heterocycles. For instance, isothiazole (B42339) 1,1-dioxides can undergo 1,3-dipolar cycloaddition with azides, leading to the formation of thiadiazabicyclo[3.1.0]hexene derivatives, which can then rearrange to form other heterocyclic systems like 1,2,6-thiadiazine dioxides. researchgate.net This highlights the utility of cycloaddition strategies in accessing complex S,N-heterocycles, which can serve as precursors or structural analogs to the target thiazinane system.

Annulation techniques involve the formation of a new ring onto an existing molecular framework. In the context of 1,2-thiazinane 1,1-dioxides, this can be achieved through transition metal-catalyzed processes. A notable example is the palladium-catalyzed selective synthesis of cyclic sulfonamides from haloarenes that bear an amino group, using a sulfur dioxide surrogate like potassium metabisulfite (B1197395) (K₂S₂O₅). acs.orgresearchgate.net This method effectively builds the sulfonamide ring onto an aromatic or heteroaromatic core. The reaction conditions, particularly the amount of base used, can be tuned to selectively produce either cyclic sulfonamides or the intermediate sulfinamides. acs.orgresearchgate.net

Transition metal catalysis offers highly efficient and selective methods for synthesizing cyclic sulfonamides. acs.org Catalysts based on palladium, rhodium, and copper have been instrumental in developing novel synthetic routes through mechanisms such as cross-coupling, C-H activation, and C-H insertion. acs.orgnih.govnih.gov

Transition metal-catalyzed C–H insertion (or C-H amination) is a state-of-the-art strategy for forming C-N bonds, enabling the direct conversion of a C-H bond into a C-N bond. nih.govresearchgate.netnih.gov This approach is particularly powerful for constructing nitrogen-containing heterocycles. benthamscience.com Rhodium catalysts, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) and dirhodium(II) espanoate (Rh₂(esp)₂), are highly effective in promoting intramolecular C-H amination of sulfonamides and sulfamate (B1201201) esters. nih.govnih.gov

A direct application of this methodology to the synthesis of 1,2-thiazinane 1,1-dioxides has been demonstrated. The reaction of a 5-hexenyl-substituted sulfonamide in the presence of a rhodium catalyst (Rh₂(OAc)₄), an oxidant like phenyliodine diacetate (PhI(OAc)₂), and aluminum oxide (Al₂O₃) results in an intramolecular allylic C-H insertion to furnish the corresponding 3-vinyl-1,2-thiazinane-1,1-dioxide in high yield. nih.gov This reaction proceeds via a rhodium-nitrene intermediate that selectively inserts into a C-H bond at the allylic position to close the six-membered ring.

A table summarizing key findings in rhodium-catalyzed C-H insertion for sultam synthesis is provided below.

CatalystSubstrateOxidantProduct TypeYield (%)Ref
Rh₂(OAc)₄Hex-5-ene-1-sulfonamidePhI(OAc)₂3-Vinyl-1,2-thiazinane-1,1-dioxide70-90 nih.gov
Rh₂(esp)₂AlkylsulfonamidesPhI(O₂CᵗBu)₂Benzylic Amines (Intermolecular)Moderate to High nih.gov
[Cp*Rh(OAc)₂]N-Aryl SulfonamidesCuOAcBenzo-fused SultamsHigh nih.gov

Transition Metal-Catalyzed Synthetic Routes to 1,2-Thiazinane 1,1-Dioxides

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of C-N bonds, and this methodology has been successfully applied to the synthesis of 1,2-thiazinane 1,1-dioxide derivatives. A notable example is the use of the Buchwald-Hartwig amination reaction in the final cyclization step to form the sultam ring. nih.gov This reaction involves the palladium-catalyzed coupling of an amine with an aryl or vinyl halide.

In a diastereoselective synthesis of 1,2-thiazinane-1,1-dioxide derivatives, a key step involves an intramolecular Buchwald-Hartwig amination. nih.govresearchgate.net The starting materials, typically derived from amino-halides or amino-alcohols, are first converted to the corresponding sulfonamides. Subsequent treatment of an N-benzyl sultam intermediate containing a bromo-functionalized aromatic ring with a palladium catalyst, a suitable phosphine ligand such as RuPhos, and a base facilitates the intramolecular C-N bond formation, yielding the desired thiazinane 1,1-dioxide ring system. nih.govresearchgate.net This approach has been utilized to produce a variety of substituted thiazinane 1,1-dioxides in moderate to good yields. nih.gov

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the catalytic cycle. wikipedia.org

Table 1: Key Reagents in Palladium-Catalyzed Synthesis of 1,2-Thiazinane 1,1-Dioxide Derivatives nih.govresearchgate.net
ComponentExampleRole
Palladium CatalystPd(OAc)2Catalyzes the C-N cross-coupling reaction.
LigandRuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Stabilizes the palladium catalyst and facilitates the reaction.
BaseCs2CO3 (Caesium carbonate)Promotes the deprotonation of the amine.
SubstrateN-benzyl sultam intermediate with a bromo-functionalized aromatic ringProvides the carbon and nitrogen atoms for the new C-N bond.
Rhodium-Catalyzed Cyclization Processes

Rhodium catalysts have proven effective in promoting intramolecular cyclization reactions to form various heterocyclic compounds, including derivatives of 1,2-thiazinane 1,1-dioxide. One such method involves the rhodium-catalyzed intramolecular aziridination of an unsaturated sulfonamide. nih.gov For instance, the treatment of hex-5-ene-1-sulfonamide with a rhodium catalyst, such as Rh2(OAc)4, in the presence of an oxidant like PhI(OAc)2 and alumina, leads to the formation of 3-vinyl-1,2-thiazinane-1,1-dioxide in high yield. nih.gov

Another relevant rhodium-catalyzed methodology is the C-H amidation/cyclization sequence. This has been demonstrated in the synthesis of benzothiadiazine-1-oxides from sulfoximines and 1,4,2-dioxazol-5-ones. nih.govacs.org While this produces a related but different heterocyclic system, the underlying principle of rhodium-catalyzed C-H activation and subsequent intramolecular C-N bond formation is a valuable strategy in the synthesis of nitrogen-containing heterocycles.

Table 2: Rhodium-Catalyzed Synthesis of 3-vinyl-1,2-thiazinane-1,1-dioxide nih.gov
Starting MaterialCatalystReagentsProductYield
Hex-5-ene-1-sulfonamideRh2(OAc)4PhI(OAc)2, Al2O33-vinyl-1,2-thiazinane-1,1-dioxide90%
Gold(I)-Catalyzed Hydroamination Reactions

Gold(I) complexes have emerged as powerful catalysts for the hydroamination of unactivated alkenes, offering a direct method for the formation of C-N bonds. This strategy has been successfully applied to the intramolecular hydroamination of sulfonamides to afford 1,2-thiazinane 1,1-dioxides. nih.gov The use of phosphine gold(I) complexes as catalysts allows for the cyclization of sulfonamides containing a terminal alkene to proceed efficiently, yielding the corresponding six-membered sultams. nih.gov For example, the intramolecular hydroamination of a suitable sulfonamide precursor can lead to the formation of the 1,2-thiazinane-1,1-dioxide ring system in high yields (88-95%). nih.gov

The general mechanism for gold-catalyzed hydroamination involves the activation of the C-C multiple bond by the gold(I) catalyst, making it susceptible to nucleophilic attack by the nitrogen atom of the sulfonamide. researchgate.net This is followed by protonolysis of the gold-carbon bond to release the product and regenerate the active catalyst.

Stereoselective Synthesis of Chiral 6-Isopropyl-1,2-thiazinane 1,1-dioxide Derivatives

The synthesis of chiral 1,2-thiazinane 1,1-dioxides is of particular importance due to the stereospecific interactions of enantiomerically pure compounds with biological targets. Consequently, significant effort has been directed towards the development of stereoselective synthetic routes.

Diastereoselective Synthetic Routes

Diastereoselective approaches to the synthesis of 1,2-thiazinane 1,1-dioxides often rely on the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction. A notable example is the synthesis of diastereomeric 1,2-thiazinane-1,1-dioxide derivatives from chiral amino-halides or amino-alcohols. nih.govresearchgate.net In this approach, the stereocenters present in the starting material direct the formation of new stereocenters during the cyclization process. The resulting diastereomers can then be separated by chromatographic techniques such as chiral supercritical fluid chromatography (SFC). nih.gov The yields for the individual diastereomers can vary, highlighting the influence of the substrate's stereochemistry on the reaction pathway. nih.gov

Enantioselective Approaches (e.g., Asymmetric Hetero-Diels–Alder Cycloaddition)

Enantioselective methods aim to produce a single enantiomer of a chiral product from achiral or racemic starting materials through the use of a chiral catalyst or reagent. The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for the enantioselective synthesis of six-membered heterocycles. While specific examples for the direct asymmetric HDA synthesis of this compound are not prevalent in the literature, analogous reactions with related sulfur-containing heterodienes have been reported.

For instance, the inverse electron demand hetero-Diels-Alder reaction of N-substituted-1H-benzo[c] nih.govresearchgate.netthiazin-4-one-2,2-dioxides with glycals has been shown to produce tetracyclic fused galactose and fucose derivatives with high stereoselectivity. unimib.it This demonstrates the potential of using chiral dienophiles or catalysts to control the stereochemistry of the cycloaddition.

Another potential enantioselective approach is the asymmetric Buchwald-Hartwig amination. The use of chiral phosphine ligands in this reaction has been shown to induce enantioselectivity in the formation of C-N bonds, which could be applied to the synthesis of chiral 1,2-thiazinane 1,1-dioxides. snnu.edu.cn

Green Chemistry Principles in Thiazinane 1,1-Dioxide Synthesis

The application of green chemistry principles to the synthesis of thiazinane 1,1-dioxides aims to reduce the environmental impact of these chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions, as well as maximizing atom economy.

Several strategies have been explored to develop greener syntheses of thiazine (B8601807) derivatives. One approach involves the use of water as a solvent. For example, the synthesis of a 1,4-thiazine derivative has been achieved by reacting diethyl 2,2-sulfonyldiacetate and benzaldehyde (B42025) with ammonium (B1175870) acetate in water. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov

Furthermore, the development of catalyst-free reactions aligns with the principles of green chemistry. A non-catalyzed hetero-Diels-Alder reaction for the synthesis of 1,2-oxazine N-oxides has been reported to proceed under mild conditions with full atomic economy and selectivity, offering a greener alternative to catalyzed processes. researchgate.net Such methodologies could potentially be adapted for the synthesis of thiazinane 1,1-dioxides. The use of mechanochemistry, where mechanical energy initiates reactions, also offers a solvent-free and energy-efficient alternative to traditional solution-based methods. nih.gov

Derivatization Strategies for Functionalizing the this compound Scaffold

Functionalization of the core thiazinane 1,1-dioxide ring is essential for modulating its physicochemical properties and biological activity. Strategies typically involve introducing substituents at various positions on the ring or fusing the ring with other heterocyclic systems to create more complex molecular architectures.

The 1,2-thiazinane 1,1-dioxide structure offers several positions for substitution, most notably the nitrogen atom (N-2) and the carbon atoms of the ring.

N-Functionalization: The nitrogen atom of the sulfonamide group is a common site for derivatization. Alkylation or arylation at this position can be achieved by treating the parent sultam with an appropriate electrophile, such as an alkyl halide, in the presence of a base. For instance, 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide can be treated with sodium hydride (NaH) and iodomethane (B122720) to yield the N-methylated product. nih.govsemanticscholar.org This approach allows for the introduction of a wide array of functional groups. Alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide with methyl and ethyl iodide occurs at both the N(2) and N(3) atoms, with the product ratio being dependent on the base and solvent system used. mdpi.com

C-Functionalization: Introducing substituents onto the carbon backbone of the thiazinane ring often requires more complex synthetic strategies, starting from functionalized precursors. For example, a 3-vinyl-1,2-thiazinane-1,1-dioxide can be synthesized via intramolecular C-H insertion of an unsaturated sulfonamide catalyzed by a rhodium complex. nih.govsemanticscholar.org Similarly, ring-opening of a bicyclic aziridine (B145994) precursor can lead to a 4-methoxy-1,2-thiazinane-1,1-dioxide. nih.govsemanticscholar.org These methods provide access to derivatives with functional groups at specific carbon positions, which can be further modified.

Table 2: Examples of Thiazinane 1,1-Dioxide Derivatization

Starting Material Reagents & Conditions Product Position Functionalized Reference
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide NaH, CH₃I, DMAc 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl nih.govnih.govthiazinane-1,1-dioxide N-2 nih.govsemanticscholar.org
Hex-5-ene-1-sulfonamide Rh₂(OAc)₄, PhI(OAc)₂, Al₂O₃ 3-Vinyl-1,2-thiazinane-1,1-dioxide C-3 nih.govsemanticscholar.org

Fusing the thiazinane 1,1-dioxide ring with other heterocyclic systems is a powerful strategy to generate novel, complex scaffolds with potentially unique biological activities. This approach creates polycyclic structures where the thiazinane ring shares one or more bonds with another ring system.

Pyrimidothiazines: Derivatives of pyrimido[2,1-b] nih.govrsc.orgthiazine can be synthesized from a precursor like 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine. sciencepublishinggroup.comresearchgate.net This thiazine amine can be reacted with reagents such as ethyl 2-cyano-3,3-bis(methylthio)acrylate to construct the fused pyrimidine (B1678525) ring. sciencepublishinggroup.comresearchgate.net One-pot, three-component reactions involving an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative also provide an efficient route to pyrimido[2,1-b] nih.govrsc.orgthiazine-dicarboxylates. mdpi.com

Pyridothiazinanes: The synthesis of complex fused systems like pyrido[4,3-e] nih.govnih.govnih.govtriazino[3,2-c] nih.govnih.govnih.govthiadiazine 6,6-dioxides has been reported. nih.govnih.gov These syntheses involve multi-step sequences starting from substituted pyridines, which are elaborated and cyclized to form the fused thiadiazine ring. nih.govnih.gov Although structurally distinct from a simple thiazinane, these examples illustrate the principle of fusing a thiazine-like ring with other heterocycles.

Other Fused Systems: The thiazinane ring can be fused with a variety of other heterocycles. For example, pyrazolo[3,4-c] nih.govnih.govnih.govthiadiazine 2,2-dioxides have been prepared by the ring closure of ethyl 3-aminopyrazole-4-carboxylate with sulfamoyl chloride. nih.gov The versatility of these synthetic approaches allows for the creation of a diverse library of fused heterocyclic compounds built upon the core thiazine dioxide structure. nih.govtandfonline.comresearchgate.net

Iii. Chemical Reactivity and Transformations of 6 Isopropyl 1,2 Thiazinane 1,1 Dioxide and Its Derivatives

Electrophilic Aromatic Substitution Reactions on Fused Systems

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comyoutube.com In derivatives where a 1,2-thiazinane 1,1-dioxide ring is fused to an aromatic system, such as in benzothiazine 1,1-dioxides, the aromatic portion can undergo EAS. The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

The regioselectivity and rate of these reactions are influenced by the substituents present on the aromatic ring and the nature of the fused heterocyclic system. Research on related metallacyclic compounds with Craig-Möbius aromaticity, such as fused osmapentalenes, has demonstrated that these systems readily undergo EAS with halogen electrophiles, indicating a high reactivity susceptible to electrophilic attack. nih.gov While specific studies on the 6-isopropyl derivative were not found, the general principles of EAS apply to its fused aromatic analogues. The electron-withdrawing effect of the sulfonyl group in the adjacent thiazine (B8601807) ring would be expected to deactivate the fused benzene (B151609) ring towards electrophilic attack.

Nucleophilic Reactions and Ring-Opening Processes

The 1,2-thiazinane 1,1-dioxide ring can be formed through nucleophilic ring-opening of strained precursor molecules. A key synthetic route involves the intramolecular cyclization of sulfonamides derived from amino alcohols or amino halides. nih.gov More specifically, bicyclic aziridines can serve as precursors, undergoing ring-opening upon attack by various nucleophiles to yield substituted thiazinanes.

For instance, the treatment of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with nucleophiles like alcohols or thiophenol, often catalyzed by a Lewis acid such as copper(I) trifluoromethanesulfonate, results in the opening of the aziridine (B145994) ring. nih.gov This process leads to the formation of 4-substituted-1,2-thiazinane-1,1-dioxide derivatives, where the nucleophile has added to the C4 position of the ring. nih.gov

Table 1: Nucleophilic Ring-Opening of Aziridine Precursors to Form 1,2-Thiazinane 1,1-Dioxides

Precursor Nucleophile Reagents Product Yield (%) Reference
2-Thia-1-azabicyclo-[3.1.0]hexane-2,2-dioxide Methanol p-TsOH 4-Methoxy-1,2-thiazinane-1,1-dioxide 60 nih.gov
Bicyclic aziridine 31 Methanol Cu(I or II)OTf, NaH 4-Methoxy-1,2-thiazinane-1,1-dioxide 65 nih.gov
Bicyclic aziridine 31 Thiophenol Cu(I or II)OTf, NaH 4-(Phenylthio)-1,2-thiazinane-1,1-dioxide 62 nih.gov

Note: p-TsOH = p-toluenesulfonic acid; Cu(OTf)2 = Copper(II) trifluoromethanesulfonate; DMAc = N,N-dimethylacetamide.

Alkylation and Arylation Reactions on the Thiazinane Nitrogen

The nitrogen atom of the 1,2-thiazinane 1,1-dioxide ring is a common site for functionalization due to its nucleophilic character and the acidity of the N-H proton. Deprotonation with a suitable base, such as sodium hydride (NaH), generates a sulfonamidate anion that readily reacts with electrophiles like alkyl or aryl halides.

Alkylation: N-alkylation is a straightforward process. For example, treating 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide with sodium hydride followed by iodomethane (B122720) yields the N-methylated product in a 32% yield. nih.govmdpi.com In the synthesis of more complex derivatives, the nitrogen can be alkylated with reagents like 4-bromo-1-(bromomethyl)-2-fluorobenzene. nih.gov

Arylation: N-arylation of the thiazinane nitrogen has also been reported. The reaction of 1,2-thiazinane-1,1-dioxide with an aryl halide can be achieved using copper-catalyzed cross-coupling conditions. For instance, using Cu₂O and Cs₂CO₃ in water at 130 °C facilitates the formation of 2-phenyl-1,2-thiazinane-1,1-dioxide with an 82% yield. semanticscholar.org

Table 2: Representative N-Alkylation and N-Arylation Reactions

Substrate Reagent(s) Product Yield (%) Reference
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide 1. NaH, DMAc 2. CH₃I 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl nih.govsemanticscholar.orgthiazinane-1,1-dioxide 32 nih.govmdpi.com
1,2-Thiazinane-1,1-dioxide Phenyl Iodide, Cu₂O, Cs₂CO₃, H₂O 2-Phenyl-1,2-thiazinane-1,1-dioxide 82 semanticscholar.org

Functional Group Interconversions on Peripheral Substituents

Once the 1,2-thiazinane 1,1-dioxide core is assembled, substituents on the ring can be chemically modified through various functional group interconversions. These transformations are crucial for creating diverse analogues for structure-activity relationship studies.

A common example is the hydrolysis of an ester group to a carboxylic acid. Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives can be hydrolyzed using methanolic potassium hydroxide (B78521) (KOH) to yield the corresponding 2-aryl-1,2-thiazinane-6-carboxylic acid-1,1-dioxides. semanticscholar.org This carboxylic acid can then be coupled with amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form amides, demonstrating a pathway to more complex structures. nih.gov

Oxidative and Reductive Transformations of the Thiazinane Ring System

The sulfur atom in 1,2-thiazinane 1,1-dioxide is in its highest oxidation state (+6), making it resistant to further oxidation. Therefore, oxidative transformations typically target other parts of the molecule. In contrast, reductive transformations can modify the heterocyclic ring.

The reduction of C=N double bonds within fused thiazinane systems is a well-established reaction. For instance, the double bond in 2H-1,2,3-benzothiadiazine 1,1-dioxides can be reduced to afford 3,4-dihydro derivatives. mdpi.com This transformation can be accomplished through catalytic hydrogenation or with chemical reducing agents.

Table 3: Reduction of the C=N Bond in Fused Thiazinane Systems

Method Reagents Conditions Yield (%) Reference
Catalytic Hydrogenation H₂, PtO₂ or Pd/C, Acetic Acid 10–15 bar, room temp. 44–94 mdpi.com

These reduced products can be further functionalized, for example, through reductive alkylation at the N(3) position. mdpi.com

Iv. Structural and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopy is a cornerstone of molecular characterization, offering non-destructive methods to probe the intricate details of a compound's structure. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, functional groups, and the electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 6-Isopropyl-1,2-thiazinane 1,1-dioxide, distinct signals are expected for the protons of the isopropyl group and the thiazinane ring. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet (likely a septet) for the single methine proton, a result of spin-spin coupling. The protons on the thiazinane ring would present as a more complex set of multiplets due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl group and the neighboring nitrogen atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, separate signals would be observed for the methyl and methine carbons of the isopropyl group, as well as for each of the four carbons in the thiazinane ring. The carbons closer to the sulfonyl group and the nitrogen atom would appear at a lower field (higher ppm value) due to deshielding effects.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular structure. COSY experiments reveal correlations between coupled protons, helping to establish the connectivity within the thiazinane ring and the isopropyl group. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Isopropyl-CH₃ ~ 1.0 - 1.2 Doublet
Isopropyl-CH ~ 2.0 - 2.5 Multiplet
Ring-CH₂ (C3) ~ 1.8 - 2.2 Multiplet
Ring-CH₂ (C4) ~ 1.6 - 2.0 Multiplet
Ring-CH₂ (C5) ~ 2.8 - 3.2 Multiplet
Ring-CH (C6) ~ 3.5 - 4.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl-CH₃ ~ 18 - 22
Isopropyl-CH ~ 30 - 35
Ring-C3 ~ 25 - 30
Ring-C4 ~ 20 - 25
Ring-C5 ~ 45 - 50

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl group (SO₂). These are typically observed as two distinct, intense peaks corresponding to the asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the sulfonamide group would appear as a moderate to sharp band in the high-frequency region. The C-H stretching vibrations of the aliphatic isopropyl and thiazinane ring protons would be visible as a cluster of bands. The fingerprint region of the spectrum would contain a complex pattern of absorptions corresponding to various C-C, C-N, and C-S bond vibrations, as well as bending modes, which are unique to the molecule.

Table 3: Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric SO₂ Stretch Sulfonyl (SO₂) ~ 1320 - 1360 Strong
Symmetric SO₂ Stretch Sulfonyl (SO₂) ~ 1140 - 1180 Strong
N-H Stretch Sulfonamide (N-H) ~ 3200 - 3400 Medium
C-H Stretch Aliphatic (sp³) ~ 2850 - 3000 Medium-Strong
C-N Stretch Amine ~ 1080 - 1360 Medium

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for cyclic sulfonamides include the loss of SO₂ and cleavage of the heterocyclic ring. The isopropyl group can also be lost as a stable radical or cation. The analysis of these fragment ions helps to piece together the molecular structure. nih.govacs.orgresearchgate.netresearchgate.netcapes.gov.br

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound This is an interactive data table. Click on the headers to sort.

Fragment Ion Proposed Structure / Neutral Loss
[M]⁺ Molecular Ion
[M - C₃H₇]⁺ Loss of isopropyl radical
[M - SO₂]⁺ Loss of sulfur dioxide

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for compounds containing chromophores, such as conjugated π-systems.

As this compound is a saturated heterocyclic compound lacking significant conjugation, it is not expected to exhibit strong absorption in the UV-Vis region. britannica.com Any observed absorption would likely be weak and at shorter wavelengths (in the far UV region), corresponding to n → σ* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. youtube.com While not a primary tool for structural elucidation of this specific compound, UV-Vis spectroscopy can be useful for detecting impurities that do contain chromophores.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would reveal the chair-like conformation of the thiazinane ring, which is typical for six-membered saturated heterocycles. The analysis would also detail the orientation of the isopropyl group, which can adopt either an axial or equatorial position relative to the ring. The precise bond lengths and angles within the sulfonyl group and the rest of the molecule would be determined with high accuracy. nih.govnih.gov

Beyond the structure of a single molecule, X-ray crystallography also provides invaluable information about how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In the solid state of this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. The N-H group of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These hydrogen bonds can link molecules together into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the solid, such as its melting point and solubility. nih.gov Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions. nih.gov

Table 5: Expected Crystallographic Parameters for this compound (Illustrative) This is an interactive data table. Click on the headers to sort.

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Ring Conformation Chair
Isopropyl Group Orientation Equatorial (likely more stable)

Conformational Analysis in the Crystalline State

Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not extensively available in published academic literature. Such analysis would typically provide precise information on bond lengths, bond angles, and the torsional angles that define the three-dimensional shape of the heterocyclic ring and the orientation of the isopropyl substituent. For saturated six-membered rings like the thiazinane core, a chair-like conformation is generally expected to be the most stable, minimizing steric and torsional strain. However, without specific crystallographic data, a definitive conformational analysis in the solid state for this particular compound cannot be detailed.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The purification and assessment of purity for complex organic molecules like this compound rely on sophisticated chromatographic methods. These techniques are essential for separating the desired compound from reaction byproducts and for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

Specific methodologies employing High-Performance Liquid Chromatography (HPLC) for the routine analysis, purity assessment, or isolation of this compound are not detailed in the reviewed scientific literature. While HPLC is a foundational technique for such tasks in organic chemistry, specific protocols including stationary phases, mobile phase compositions, and detector settings for this compound have not been published.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has been identified as a crucial technique for the separation of stereoisomers within the 1,2-thiazinane-1,1-dioxide class of compounds. nih.govsemanticscholar.org Academic research detailing the synthesis of various derivatives of this heterocyclic system specifies the use of chiral column SFC for the purification and separation of enantiomeric and diastereomeric mixtures. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This method is particularly advantageous for chiral separations due to its high efficiency, reduced solvent consumption compared to normal-phase HPLC, and fast separation times.

In the context of synthesizing 1,2-thiazinane-1,1-dioxide derivatives, SFC is applied as the final purification step to isolate the individual stereoisomers from the complex mixture produced. semanticscholar.org While the literature confirms its application, the precise experimental conditions such as the specific chiral stationary phase (CSP), mobile phase composition (typically supercritical CO₂ with a co-solvent), temperature, and pressure for this compound are not explicitly provided.

Below is an interactive table illustrating typical parameters that would be defined in a chiral SFC method for this class of compounds.

ParameterDescriptionTypical Value/Type for Chiral SFC
Stationary Phase The chiral selector packed into the column that enables separation of enantiomers.Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support.
Mobile Phase The fluid that carries the sample through the column.Supercritical Carbon Dioxide (CO₂)
Co-solvent/Modifier An organic solvent added to the mobile phase to modify its polarity and improve analyte solubility and peak shape.Alcohols such as methanol, ethanol, or isopropanol.
Flow Rate The volume of mobile phase passing through the column per unit time.Typically 2-10 mL/min for analytical scale.
Back Pressure The pressure maintained to keep the mobile phase in a supercritical state.Generally maintained between 100 and 200 bar.
Temperature The operating temperature of the column.Often near ambient to moderately elevated temperatures (e.g., 35-50 °C).
Detection The method used to detect the compound as it elutes from the column.Ultraviolet (UV) detector or Mass Spectrometer (MS).

This table represents typical parameters for chiral SFC separations of organic molecules and is for illustrative purposes, as specific conditions for this compound are not detailed in the cited literature.

Gas Chromatography (GC)

The application of Gas Chromatography (GC) for the analysis or purification of this compound is not described in the available academic literature. The suitability of GC depends on the compound's volatility and thermal stability. Given the molecular weight and polar nature of the sulfonyl group, this compound may require derivatization to increase its volatility for GC analysis, or it may be better suited to analysis by HPLC or SFC.

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a favorable balance between computational cost and accuracy. For molecules like 6-Isopropyl-1,2-thiazinane 1,1-dioxide, DFT calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would identify the preferred conformation of the thiazinane ring and the orientation of the C6-isopropyl substituent. Saturated six-membered rings like thiazinane typically adopt a chair-like conformation to minimize steric and torsional strain. The optimization would also determine whether the isopropyl group preferentially occupies an equatorial or axial position.

While specific computational studies for this compound are not prominently available in the reviewed literature, the following table presents illustrative geometric parameters anticipated for the core 1,2-thiazinane 1,1-dioxide ring, based on DFT calculations of related sultam structures.

ParameterDescriptionAnticipated Value
S-O Bond LengthSulfonyl group S=O bond distance~1.43 - 1.45 Å
S-N Bond LengthSulfonamide S-N bond distance~1.65 - 1.68 Å
S-C Bond LengthThiazinane ring S-C bond distance~1.80 - 1.83 Å
O-S-O Bond AngleAngle between sulfonyl oxygens~118° - 120°
C-S-N Bond AngleAngle within the thiazinane ring~105° - 108°

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations.

Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the sulfonyl (SO₂) group, which are typically strong and appear in distinct regions of the IR spectrum. Other significant vibrations include C-H stretching from the isopropyl group and methylene (B1212753) units, N-H stretching, and various bending and rocking modes.

The table below provides predicted vibrational frequencies for characteristic functional groups in a thiazinane 1,1-dioxide structure, based on DFT calculations performed on analogous molecules. mdpi.com

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H StretchSecondary Amine~3350 - 34003300 - 3500
C-H Stretch (asymmetric/symmetric)Alkyl (CH₃, CH₂, CH)~2900 - 30002850 - 3000
S=O Stretch (asymmetric)Sulfonyl (SO₂)~1320 - 13501310 - 1350
S=O Stretch (symmetric)Sulfonyl (SO₂)~1140 - 11701120 - 1160

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and adjacent carbons, while the LUMO would likely be distributed around the electron-withdrawing sulfonyl group. This distribution dictates the molecule's behavior in nucleophilic and electrophilic reactions. The table below shows illustrative FMO energy values based on studies of related benzothiazine 1,1-dioxide systems, which share the core sultam functionality. nih.govresearchgate.net

ParameterDescriptionIllustrative Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-7.0 to -6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -1.0
Energy Gap (ΔE)LUMO - HOMO Energy Difference5.0 to 6.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, the most electron-rich (negative) regions, typically colored red, are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group. These sites represent centers of nucleophilicity. Conversely, electron-deficient (positive) regions, colored blue, are anticipated around the hydrogen atom attached to the nitrogen (N-H), indicating its acidity and susceptibility to attack by a nucleophile. Intermediate potential regions are typically colored green or yellow. This analysis helps predict intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule. It examines charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). Larger E(2) values indicate more significant electronic delocalization and stabilization.

Donor NBOAcceptor NBOInteraction TypeIllustrative E(2) (kcal/mol)
LP (N)σ* (S-O)n → σ~2.5 - 4.0
LP (N)σ (S-C6)n → σ~1.5 - 2.5
σ (C-H)σ (S-N)σ → σ*~1.0 - 2.0

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes, solvent interactions, and thermodynamic properties. peerj.commdpi.com

An MD simulation of this compound, typically performed in a solvent box (e.g., water), could be used to:

Explore Conformational Landscape: Analyze the flexibility of the thiazinane ring and the rotational freedom of the isopropyl group. This includes studying the rate of ring inversion between different chair or boat conformations.

Study Solvation Effects: Investigate how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the sulfonyl oxygens and the N-H group.

Determine Dynamic Stability: Assess the stability of different conformers over time at a given temperature and pressure.

The simulation process involves an initial energy minimization of the solvated system, followed by a period of equilibration to bring the system to the desired temperature and pressure. Finally, a production run is performed for a duration sufficient to sample the relevant molecular motions (typically nanoseconds to microseconds). Analysis of the resulting trajectory provides data on root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize solvation shells.

Conformational Analysis in Solution and Gas Phase

The conformational landscape of cyclic molecules is crucial for understanding their reactivity and biological interactions. For the six-membered 1,2-thiazinane 1,1-dioxide ring, theoretical calculations are used to determine the most stable three-dimensional arrangements of its atoms. Six-membered heterocyclic rings, such as thiazinane, typically adopt low-energy conformations like the "chair" or "boat" forms. nih.govresearchgate.net

In a related pyrrolo-thiazine derivative, the six-membered thiazine (B8601807) ring was found to adopt a near chair conformation. nih.govresearchgate.net For this compound, the presence of the bulky isopropyl group at the C6 position would significantly influence the conformational equilibrium, likely favoring a chair conformation where this substituent occupies an equatorial position to minimize steric hindrance.

Computational methods, including semiempirical and ab initio molecular orbital calculations, are employed to model these structures in both the gas phase and in various solvents. researchgate.net These calculations help determine the relative energies of different conformers and the energy barriers for interconversion between them. researchgate.netnsf.gov The surrounding medium can influence which conformation is more stable, making it essential to perform analyses that simulate both the isolated molecule (gas phase) and its state in solution.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational studies can model these solvent effects to predict how the molecular properties of this compound might change in different media. Solvation models are used to understand how solvent molecules arrange around the solute and how these interactions affect conformational stability, electronic structure, and reactivity.

In mixed solvent systems, a phenomenon known as "preferential solvation" can occur, where one component of the solvent mixture preferentially solvates the molecule. researchgate.net For instance, in an alcohol-water mixture, the drug is preferentially solvated by water in water-rich mixtures, while the co-solvent is preferred in intermediate and co-solvent-rich mixtures. researchgate.net Such effects are driven by specific intermolecular interactions, such as hydrogen bonding and hydrophobic effects, and can be investigated using computational methods to predict the local solvent composition around the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.com The core principle of QSPR is that the properties of a chemical are determined by its molecular structure. nih.gov These models rely on calculating a set of numerical values, known as molecular descriptors, which encode structural information.

These descriptors can be derived from the molecular graph (topological indices) or from quantum-chemical calculations (electronic and geometric descriptors). nih.govnih.gov Once calculated, statistical methods like multiple linear regression are used to build a model that correlates the descriptors with an experimental property, such as boiling point, solubility, or partition coefficient. nih.gov

While specific QSPR models for this compound have not been detailed, this methodology represents a valuable tool for predicting its properties. By developing a QSPR model for a series of related thiazinane derivatives, it would be possible to estimate the properties of new or unmeasured compounds in this class, accelerating materials and drug discovery efforts. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com It maps the regions of space where molecules are in close contact, providing a detailed picture of the crystal packing. mdpi.com The analysis generates a three-dimensional Hirshfeld surface mapped with properties like d_norm, which highlights intermolecular short contacts as deep-red circular depressions. nih.gov

The relative contributions of the most significant intermolecular contacts for a related pyrrolo-thiazine derivative are detailed in the table below. nih.gov

Intermolecular ContactContribution to Hirshfeld Surface (%)Description
H···H67.2%Represents interactions between hydrogen atoms on adjacent molecules.
O···H/H···O18.9%Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts.
C···H/H···C8.9%Arises from interactions involving carbon and hydrogen atoms.
S···H/H···S4.1%Indicates contacts involving the sulfur atom of the thiazine ring.
S···O0.8%The least frequent contact, involving sulfur and oxygen atoms.

This type of analysis provides crucial insights into the packing motifs and stability of the crystalline form of this compound.

Charge Transfer Complex Studies Involving Thiazinane 1,1-dioxide Systems

Charge transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. ekb.eg Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazine derivatives, can act as electron donors due to the presence of lone pairs of electrons. ekb.eg The formation of CT complexes can be investigated using spectroscopic methods and computational calculations.

The electronic properties of the thiazinane ring are significantly modified by the presence of the 1,1-dioxide group. The sulfone group is strongly electron-withdrawing, which would reduce the electron-donating ability of the parent thiazinane system. This modulation of electronic properties is a key area of study. For example, in phenothiazine (B1677639) derivatives, tuning the oxidation state of the sulfur atom from a sulfide (B99878) to a sulfoxide (B87167) or a sulfone (dioxide) has a profound impact on the intramolecular charge transfer properties of the molecule. nih.gov Theoretical investigations can help elucidate the nature of these electronic interactions and predict the ability of this compound to participate in charge transfer phenomena. chemrxiv.org

Vi. Exploration of Structure Activity Relationships Sar in Thiazinane 1,1 Dioxide Systems

Correlating Structural Features with Biological Activities (General Classes)

The thiazinane 1,1-dioxide scaffold is a versatile heterocyclic framework that has been incorporated into a wide array of biologically active molecules. nih.govnih.gov The specific arrangement of the nitrogen and sulfur atoms within the six-membered ring, along with the oxidized sulfur (sulfone) group, provides a unique three-dimensional structure with specific hydrogen bonding capabilities that are crucial for interacting with biological targets. nih.govsemanticscholar.org Modifications to this core structure have led to the discovery of compounds with diverse pharmacological activities. rsc.orginnovareacademics.in

Thiazinane derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities. nih.govnih.govrsc.org For instance, the fusion of the thiazinane 1,1-dioxide ring with other cyclic systems, such as in benzothiazine derivatives, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam. nih.govresearchgate.net The core structure is essential for inhibiting cyclooxygenase (COX) enzymes. scispace.com Furthermore, specific derivatives have been identified as HIV integrase inhibitors, centrally acting muscle relaxants, and antihypertensive agents, highlighting the scaffold's adaptability in drug design. nih.govresearchgate.net

General Structural ClassAssociated Biological ActivityKey Structural FeaturesReference
Benzothiazine 1,1-dioxidesAnti-inflammatory (COX inhibition)Fused benzene (B151609) ring; N-substituents; 4-hydroxy group nih.gov, researchgate.net
1,4-Thiazine-1,1-dioxidesAnticonvulsant, AntimicrobialSubstitutions at 2, 3, 5, and 6 positions rsc.org, internationaljournalcorner.com, researchgate.net
Fused Thiazinan-naphthyridinesAnti-HIV (Integrase Inhibition)Fusion to a naphthyridine moiety nih.gov, researchgate.net
Substituted 1,3-Thiazinan-4-onesAntitumor, Antifungal, AntimalarialCarbonyl group at position 4; various substitutions nih.gov, semanticscholar.org
Benzo nih.govinternationaljournalcorner.comthiazine-1,1-dioxidesAntihypertensiveAryl/heteroarylmethyl substitutions rsc.org

Impact of Substituent Variation (e.g., Isopropyl Group, Ring Substitutions) on Activity Profiles

The modification of substituents on the thiazinane 1,1-dioxide ring is a primary strategy for modulating potency and selectivity. The nature, size, and electronic properties of these substituents can significantly alter the compound's interaction with its biological target.

N-Substituents: The substituent on the nitrogen atom of the thiazinane ring plays a critical role. In the context of anti-inflammatory benzothiazine 1,1-dioxides, varying the N-alkyl group has been shown to influence activity. For example, the presence of an N-isopropyl group, as seen in Methyl 4-hydroxy-2-isopropyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, is a feature of potent anti-inflammatory agents. nih.govresearchgate.net The isopropyl group's specific steric bulk and orientation are believed to contribute to favorable binding within the target enzyme's active site. nih.gov

Ring Substitutions: Substitutions on the carbon atoms of the thiazinane or fused aromatic rings also have a profound impact.

Aryl Substituents: In a series of 2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxide derivatives, the nature of the aryl groups at the 3 and 5 positions was crucial for their anticonvulsant activity. rsc.orgresearchgate.net

Halogenation: The introduction of halogens, such as chlorine, on fused aromatic rings or other substituents can enhance lipophilicity and, in some cases, increase biological potency, as seen in certain antifungal and antibacterial derivatives. nih.govbiointerfaceresearch.com

Alkyl Chains: The length and branching of alkyl chains attached to the thiazinane core can affect properties like membrane permeability and target affinity. nih.gov

Parent ScaffoldPosition of VariationSubstituentImpact on Biological ActivityReference
2H-1,2-Benzothiazine-1,1-dioxideN2IsopropylAssociated with potent anti-inflammatory (NSAID) activity nih.gov, researchgate.net
Tetrahydro-1,4-thiazine-1,1-dioxideC3, C5Diaryl groupsConsidered essential for observed anticonvulsant properties rsc.org, researchgate.net
1,2-Benzothiazine 1,1-dioxide acetic acidsBenzene ringDouble halogenationShowed promising aldose reductase inhibition for antidiabetic potential nih.gov
Imidazo[2,1-b] nih.govrsc.orgthiazine (B8601807)C6(Chloro)pyridinyloxy groupsConferred antifungal activity against Candida albicans biointerfaceresearch.com

Stereochemical Influences on Molecular Interactions and Biological Potency

Stereochemistry is a critical determinant of biological activity, as biomolecules like enzymes and receptors are chiral. The thiazinane 1,1-dioxide ring is not planar and can exist in various conformations, such as a half-chair. nih.gov The introduction of one or more chiral centers on the ring or its substituents leads to the possibility of enantiomers and diastereomers, which may exhibit significantly different biological potencies and pharmacokinetic profiles.

Research has shown that the synthesis of substituted 1,2-thiazinane-1,1-dioxides can result in mixtures of diastereomers. nih.gov The separation of these stereoisomers, often accomplished by chiral chromatography, is a necessary step to evaluate the biological activity of each individual isomer. nih.gov Although detailed comparative studies for many thiazinane series are not widely published, it is a well-established principle in medicinal chemistry that only one enantiomer or diastereomer is typically responsible for the desired pharmacological effect, as it will have the correct three-dimensional arrangement to bind optimally to its target. The orientation of substituents, such as the isopropyl group in N-substituted benzothiazines, relative to the rest of the molecule is fixed by the stereochemistry, directly impacting its interaction with target proteins. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Thiazinane 1,1-Dioxide Research

In modern drug discovery, modifying lead compounds to improve their properties is essential. Scaffold hopping and bioisosteric replacement are two key strategies employed in this process. cambridgemedchemconsulting.comnih.gov

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has broadly similar physicochemical properties. The goal is to create a new molecule with similar or improved biological properties, potentially with a better toxicity profile or pharmacokinetics. cambridgemedchemconsulting.com A notable example within the related benzothiazine 1,1-dioxide class involved replacing the 4-hydroxy group of methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates with a 4-methyl group. This bioisosteric replacement was successful, as the resulting 4-methyl analogs retained the pronounced analgesic properties of the parent compounds. researchgate.net This demonstrates that subtle changes can maintain the necessary interactions for biological activity while potentially altering other molecular properties.

Scaffold Hopping: This more drastic approach involves replacing the central molecular core (the scaffold) with a chemically different one while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. While specific examples of scaffold hopping originating from a 6-isopropyl-1,2-thiazinane 1,1-dioxide lead are not prominent in the literature, the general principle applies. For instance, if the key interactions of a thiazinane-based inhibitor were mapped, medicinal chemists could design novel, non-thiazinane cores (e.g., piperidines, cyclohexanes with appropriate functionalization) that place the necessary pharmacophoric elements in the same spatial orientation to achieve a similar biological effect.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that govern potency.

A QSAR study has been successfully conducted on a series of thiazinan, benzdiazinan, and benzthiazinan derivatives to model their COX-2 inhibitory activity. scispace.com Using the stepwise-multiple linear regression (SW-MLR) method, a robust and predictive model was developed. The model correlated the COX-2 inhibitory activity with specific molecular descriptors, which are numerical values representing different aspects of the molecule's structure.

Key findings from such models often indicate the importance of:

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, which is crucial for electrostatic and hydrogen bonding interactions.

Physicochemical Descriptors: Properties like lipophilicity (LogP) and molar refractivity (MR) are often critical for predicting how a compound will behave in a biological system.

Statistical Validation of a QSAR Model for COX-2 Inhibitory Activity of Thiazinan Derivatives scispace.com
ParameterSymbolValueDescription
Correlation Coefficient (Training Set)0.840Indicates a good fit of the model to the training data.
Correlation Coefficient (Test Set)0.522Measures the predictive ability of the model on an external set of data.
Leave-One-Out Cross-Validation Coefficient0.639A measure of the model's internal robustness and predictive ability.

The development of such QSAR models helps to rationalize the observed SAR and guides the design of new thiazinane 1,1-dioxide derivatives with potentially enhanced anti-inflammatory activity. scispace.comdntb.gov.ua

Vii. Mechanistic Investigations of Biological Interactions in Vitro Studies

Enzyme Inhibition Studies (e.g., COX-1, Cholinesterases, Aldose Reductase, Carbonic Anhydrase)

Derivatives of 1,2-thiazinane 1,1-dioxide have been evaluated against several clinically relevant enzymes, revealing a potential for therapeutic applications. The core structure serves as a versatile scaffold for designing selective inhibitors.

Research has identified several key enzymes as molecular targets for 1,2-thiazinane 1,1-dioxide derivatives. These include:

Cyclooxygenases (COX-1 and COX-2): The 1,2-benzothiazine 1,1-dioxide scaffold is a well-known structural feature of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, which are known COX inhibitors. nih.govnih.gov Numerous studies have confirmed that derivatives of this class can inhibit both COX-1 and COX-2 isoforms, with some showing preferential inhibition of COX-2. nih.gov

Aldose Reductase (ALR2): This enzyme is a key target in the management of diabetic complications. nih.gov Several 1,2-benzothiazine 1,1-dioxide derivatives have been synthesized and found to be potent and selective inhibitors of aldose reductase. nih.govrsc.org

Carbonic Anhydrases (CAs): Various isoforms of this metalloenzyme family are therapeutic targets for conditions like glaucoma, epilepsy, and cancer. beilstein-journals.org Saccharin, a structurally related 1,2-benzothiazole, is a known carbonic anhydrase inhibitor. beilstein-journals.org Studies on pyrazolo-1,2-benzothiazine derivatives have shown low to negligible inhibition potential against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. beilstein-journals.org

While studies on cholinesterase inhibition by this specific class of compounds are not prominent in the reviewed literature, the broad inhibitory capacity of the thiazinane scaffold suggests this could be an area for future investigation.

Molecular docking and structural studies have provided insights into how these compounds interact with their enzyme targets.

COX Enzymes: The binding mechanism often involves hydrogen bonding and hydrophobic interactions within the enzyme's active site. For example, in COX-2, tricyclic 1,2-thiazine derivatives can form hydrogen bonds with key amino acid residues such as Arg120 and Tyr355. nih.gov A benzene (B151609) ring substituent can penetrate a hydrophobic pocket formed by residues including Leu384, Tyr385, Trp387, Met522, and Gly526. nih.gov

Aldose Reductase: Structure-activity relationship (SAR) and molecular docking studies of 1,2-benzothiazine 1,1-dioxide derivatives indicate that a saturated carboxylic acid group has a higher binding affinity for the enzyme compared to an unsaturated one. nih.gov A phenolic hydroxyl-substituted aromatic side chain has also been shown to contribute to potent inhibition. rsc.org

Standardized in vitro assays are employed to determine the inhibitory potency of these compounds.

COX Inhibition Assays: A common method is the COX colorimetric inhibitor screening assay, which measures the peroxidase activity of the cyclooxygenase enzymes. nih.gov This assay allows for the determination of the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2. nih.gov

Aldose Reductase Inhibition Assays: The activity of ALR2 is typically determined spectrophotometrically by measuring the decrease in NADPH absorption at 340 nm. nih.gov

Carbonic Anhydrase Inhibition Assays: A stopped-flow method is frequently used to measure the inhibition of CO₂ hydration catalyzed by CAs. nih.gov This technique allows for the calculation of inhibition constants (Kᵢ). mdpi.com

Table 1: In Vitro Enzyme Inhibition Data for Selected 1,2-Thiazine 1,1-Dioxide Derivatives

Receptor Binding Studies and Ligand-Target Interactions

The 1,2-thiazinane 1,1-dioxide framework can act as a hydrogen bond donor due to the NH subunit adjacent to the sulfonyl group. beilstein-journals.org This property has been exploited in the field of supramolecular chemistry to design synthetic receptors for anions. These receptors utilize the thiazine-1,1-dioxide heterocycle to form hydrogen bonds with guest anions like chloride. beilstein-journals.orgnih.gov The binding selectivity can be tuned by modifying the steric and electronic properties of the receptor's structure. beilstein-journals.org

While this demonstrates the capacity of the scaffold for specific molecular recognition, studies detailing the binding of 6-isopropyl-1,2-thiazinane 1,1-dioxide or its close analogs to specific pharmacological protein receptors (e.g., G-protein coupled receptors, ion channels) are less common in the available literature. However, some related thieno[2,3-b] nih.govnih.govthiazine (B8601807) derivatives have been investigated as non-peptide vasopressin antagonists, indicating that the broader thiazine family can interact with such targets. nih.gov

General In Vitro Antimicrobial Screening (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic Activity)

The thiazine nucleus is a component of many compounds with a wide spectrum of antimicrobial activities. innovareacademics.in Derivatives of 1,2-benzothiazine have demonstrated notable antibacterial and antifungal properties.

Antibacterial Activity: Numerous studies have shown that 1,2-benzothiazine 1,1-dioxide derivatives are active against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, though often to a lesser extent. innovareacademics.innih.gov Structure-activity relationship studies have revealed that substituents on both the thiazine nitrogen and the aromatic ring significantly influence antibacterial potency. nih.govresearchgate.net

Antifungal Activity: Antifungal properties have been observed against various strains, including Candida albicans and Aspergillus niger. innovareacademics.in For instance, pyrazole (B372694) forms of 1,3-thiazine have been shown to inhibit the growth of the rice blast fungus Magnaporthe grisea. nih.gov

Antiviral and Antiparasitic Activity: While less explored for the 1,2-thiazinane 1,1-dioxide core, other thiazine derivatives have shown potential in these areas. Hybrid derivatives have been reported to be active against HIV reverse transcriptase and influenza A neuraminidase. nih.gov Additionally, certain 1,2,6-thiadiazine 1,1-dioxide derivatives have been evaluated as trypanocidal agents against Trypanosoma cruzi. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected 1,2-Benzothiazine Derivatives

General In Vitro Anti-Inflammatory Mechanisms (e.g., Cytokine Modulation)

Derivatives of the 1,2-thiazinane 1,1-dioxide scaffold have been investigated for their potential to modulate inflammatory pathways at the cellular level. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov Studies on various tricyclic and hybrid 1,2-benzothiazine derivatives have demonstrated a preferential inhibition of COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable trait, as COX-1 is involved in maintaining the gastric mucosa, and its inhibition is associated with gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In addition to COX inhibition, modulation of pro-inflammatory cytokines is another key anti-inflammatory mechanism. Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade. Research on hybrid pyrazole analogues incorporating a sulfonyl moiety, a feature of the thiazinane 1,1-dioxide ring, has shown significant inhibition of TNF-α. dovepress.com In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, certain compounds demonstrated potent TNF-α inhibition, comparable to the standard drug celecoxib. dovepress.com This suggests that compounds based on the 1,2-thiazinane structure may exert their anti-inflammatory effects through multiple pathways, including the downregulation of key inflammatory cytokines.

Table 1: In Vitro Anti-Inflammatory Activity of 1,2-Thiazinane Analogs
Compound ClassAssayTargetKey FindingsReference
Tricyclic 1,2-Benzothiazine DerivativesCOX Colorimetric Inhibitor ScreeningCOX-1/COX-2Demonstrated preferential inhibition of COX-2 over COX-1. nih.gov
Arylpiperazine-1,2-benzothiazine DerivativesCyclooxygenase Inhibition AssayCOX-1/COX-2Evaluated for ability to inhibit COX-1 and COX-2 activity and selectivity. nih.gov
Hybrid Pyrazole AnaloguesLPS-induced RAW 264.7 cellsTNF-αCompounds 5i and 5u showed potent inhibition of 75.49% and 71.52%, respectively. dovepress.com

General In Vitro Anticancer and Antitumor Activity (Cell Line Studies)

The 1,2-thiazinane 1,1-dioxide nucleus and its derivatives have emerged as a promising scaffold for the development of novel anticancer agents. nih.govresearchgate.net The anticancer potential of these compounds has been evaluated in vitro against a variety of human cancer cell lines.

For instance, a series of symmetrically bridged bis-1,3-thiazine derivatives were tested against six human cancer cell lines: lung (A549), colon (HCT116), breast (MCF-7), prostate (PC3), liver (HepG2), and normal melanocyte (HFB4) cells. researchgate.net Specific derivatives, such as compounds 3e and 3k, exhibited potent activity against breast and liver cancer cell lines, with efficacy comparable to the reference drug doxorubicin, while showing no significant toxicity to normal cells. researchgate.net Furthermore, metal complexes of 1,2-benzothiazine derivatives have also been synthesized and evaluated. Ruthenium complexes of 4-hydroxy-2-alkyl-2H-benzo[e] nih.govnih.govthiazine-3-carboxamide 1,1-dioxides showed cytotoxicity against human colorectal carcinoma (HCT116), non-small cell lung carcinoma (NCI-H460), and cervical carcinoma (SiHa) cell lines. researchgate.net

Table 2: In Vitro Anticancer Activity of Thiazine Derivatives
Compound ClassCancer Cell Lines TestedKey FindingsReference
Bis-1,3-thiazine DerivativesA549 (Lung), HCT116 (Colon), MCF-7 (Breast), PC3 (Prostate), HepG2 (Liver)Compounds 3e and 3k showed potent activity against MCF-7 and HepG2 cell lines. researchgate.net
Ru(η6-p-cymene) Complexes of 1,2-BenzothiazinesHCT116 (Colorectal), NCI-H460 (Lung), SiHa (Cervical)Demonstrated in vitro cytotoxicity against the tested cell lines. researchgate.net
Spiro-oxindoline-pyrazolo[3,4-b]pyridinesNCI-60 cell line panel, MCF-7Showed promising activity against the full panel; compound 7f was most potent in inhibiting p53-MDM2 interaction. ekb.eg

A crucial aspect of cancer chemotherapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Research into compounds structurally related to 1,2-thiazinanes, such as phenothiazines, has provided insight into these mechanisms. Phenothiazine (B1677639) derivatives have been shown to induce apoptosis in various cell lines. nih.govnih.gov The apoptotic process can be triggered through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways. nih.gov This involves the activation of a cascade of enzymes known as caspases (e.g., caspase-3, -6, and -7), which are responsible for the biochemical and morphological changes associated with apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov

Furthermore, the tumor suppressor protein p53 plays a vital role in regulating the cell cycle and apoptosis. ekb.eg Some heterocyclic compounds exert their anticancer effects by modulating the p53 pathway. For example, novel spiro-indoline derivatives have been shown to inhibit the interaction between p53 and its negative regulator, murine double minute 2 (MDM2). ekb.eg This inhibition stabilizes p53, leading to an increase in its downstream target, p21, which in turn promotes cell cycle arrest and apoptosis. nih.govekb.eg Flow cytometry analysis has confirmed that such compounds can significantly increase the population of cells in the early and late stages of apoptosis. ekb.egmdpi.comresearchgate.net

Antioxidant Activity Assessment (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including inflammation and cancer. nih.gov Consequently, the antioxidant potential of 1,2-thiazinane derivatives is an area of active investigation.

The antioxidant activity of these compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is typically observed as a change in color that can be quantified spectrophotometrically. mdpi.comresearchgate.net Studies on various 1,2-benzothiazine and related thiazine derivatives have demonstrated their capacity to scavenge these radicals, indicating antioxidant properties. nih.govdmed.org.uaresearchgate.net The presence of the sulfonyl group and other structural features likely contributes to this activity, making these compounds potential agents for mitigating oxidative stress. nih.gov

Table 3: In Vitro Antioxidant Activity of Thiazine Analogs
Compound ClassAssay MethodKey FindingsReference
Arylpiperazine-1,2-benzothiazine DerivativesDPPH and ABTS Scavenging AssaysEvaluated for capacity to neutralize free radicals. nih.gov
6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netthiazine DerivativesDPPH Radical Inhibition AssayIdentified derivatives with moderate radical scavenging activity. dmed.org.ua
Pyrido nih.govnih.govthiazine DerivativesDPPH Radical Scavenging, Reducing Power, Metal Chelating AssaysScreened for antioxidant activity through various assays. researchgate.net
Catechol Hydrazinyl-Thiazole DerivativeABTS, DPPH, and Singlet Oxygen Scavenging AssaysShowed more intense ABTS scavenging activity than the standard, trolox. mdpi.com

Viii. Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel 6-Isopropyl-1,2-thiazinane 1,1-dioxide Derivatives for Academic Exploration

The synthesis of novel derivatives of this compound is a promising area for academic research, offering avenues to explore new chemical space and structure-activity relationships. General synthetic strategies for 1,2-thiazinane-1,1-dioxides often involve the cyclization of amino-alcohols or amino-halides with sulfonyl chlorides. nih.govsemanticscholar.org For the specific synthesis of 6-isopropyl derivatives, a key starting material would be a suitably substituted amino-alcohol or amino-halide bearing an isopropyl group at the appropriate position to ensure the desired regiochemistry in the final cyclic product.

Future synthetic endeavors could focus on stereoselective methods to control the chirality at the 6-position, leading to enantiomerically pure derivatives. The diastereoselective synthesis of related 1,2-thiazinane-1,1-dioxide derivatives has been achieved, suggesting that similar strategies could be applied to 6-isopropyl analogues. nih.gov Furthermore, functionalization at other positions of the thiazinane ring, such as the nitrogen atom or the carbon backbone, would yield a diverse library of compounds for further investigation. The introduction of various functional groups could modulate the physicochemical properties of the parent molecule, including its solubility, polarity, and hydrogen bonding capabilities.

A hypothetical synthetic route to a library of N-substituted this compound derivatives is presented below:

StepReactantsReagents and ConditionsProduct
1Isopropyl-substituted amino-alcoholPhenylmethanesulfonyl chloride, Triethylamine (B128534), THFSecondary sulfonamide intermediate
2Secondary sulfonamide intermediateBase (e.g., n-BuLi)This compound
3This compoundVarious alkyl or aryl halides (R-X)N-substituted this compound derivatives

This table is interactive and can be filtered and sorted.

Advanced Computational Modeling for Property Prediction and Lead Optimization

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the design of new compounds. For this compound and its derivatives, techniques such as Density Functional Theory (DFT) can be employed to investigate their electronic structure, conformational preferences, and spectroscopic properties. mdpi.com Such studies can provide insights into the influence of the isopropyl group on the geometry and reactivity of the thiazinane ring.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of a series of this compound derivatives with their potential biological activities. nih.gov By identifying key molecular descriptors, these models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. Molecular docking simulations can further elucidate the potential binding modes of these derivatives with various biological targets, aiding in the process of lead optimization for non-clinical medicinal chemistry research. nih.gov

Combinatorial Chemistry Approaches for Thiazinane 1,1-Dioxide Library Generation

Combinatorial chemistry offers a high-throughput strategy for the rapid generation of large libraries of related compounds. While specific combinatorial approaches for this compound have not been reported, methodologies developed for other thiazine (B8601807) scaffolds could be adapted. semanticscholar.org A combinatorial approach would involve the parallel synthesis of a multitude of derivatives by systematically varying the substituents at different positions of the 1,2-thiazinane 1,1-dioxide core.

For instance, a library could be generated by reacting a common this compound precursor with a diverse set of building blocks, such as a collection of different aldehydes, amines, or carboxylic acids, to introduce variability at specific points of the molecule. The resulting library of compounds could then be screened for various properties, accelerating the discovery of molecules with desired characteristics.

Exploration of this compound as a Privileged Scaffold in Medicinal Chemistry Research (Non-Clinical)

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. mdpi.comresearchgate.net The 1,2-thiazinane 1,1-dioxide core, with its rigid structure and potential for hydrogen bonding, could be considered a candidate for a privileged scaffold. The introduction of an isopropyl group at the 6-position adds lipophilicity and steric bulk, which can influence the binding affinity and selectivity of its derivatives.

Academic research could focus on exploring the potential of the this compound scaffold in targeting various classes of proteins in a non-clinical setting. By synthesizing a library of derivatives and screening them against a panel of biological targets, it may be possible to identify novel chemotypes for further investigation. The structural information from a related compound, methyl 4-hydroxy-2-isopropyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, where the isopropyl group is oriented at a significant dihedral angle to the thiazine ring, provides some insight into the potential spatial arrangement of substituents. researchgate.netnih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of novel this compound derivatives will necessitate the use of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for confirming the chemical structures of newly synthesized compounds. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, providing detailed information about the connectivity and stereochemistry of the molecules.

For chiral derivatives, the development of enantioselective analytical methods, such as chiral chromatography, will be essential to separate and quantify the individual enantiomers. X-ray crystallography can provide definitive proof of the three-dimensional structure of these compounds in the solid state, offering valuable insights into their conformation and intermolecular interactions. mdpi.com

Mechanistic Elucidation of Novel Biological Activities at the Molecular Level (In Vitro)

Should derivatives of this compound exhibit interesting biological activity in initial screenings, subsequent research would focus on elucidating their mechanism of action at the molecular level. In vitro assays are fundamental to this process, allowing for the study of compound interactions with isolated enzymes, receptors, or other biological targets. For instance, if a derivative shows antimicrobial properties, further studies could investigate its effect on bacterial cell wall synthesis, protein synthesis, or DNA replication. nih.govnih.gov

Biochemical and biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of the interaction between a compound and its target protein. These studies are crucial for understanding the molecular basis of the observed biological activity and for guiding further optimization of the lead compound.

Application of Thiazinane 1,1-Dioxide Systems in Material Science and Supramolecular Chemistry (e.g., Anion Receptors)

The unique structural and electronic properties of the 1,2-thiazinane 1,1-dioxide scaffold also make it an attractive building block for applications in material science and supramolecular chemistry. The sulfonamide-like functionality within the ring system can act as a hydrogen bond donor, enabling the design of molecules that can selectively bind to anions. beilstein-journals.orgnih.gov

Future research could explore the synthesis of this compound-containing macrocycles or other supramolecular architectures. The isopropyl group could serve to modulate the solubility and packing of these systems in the solid state. The anion recognition properties of such novel receptors could be investigated using techniques like NMR titration, with potential applications in sensing and separation technologies. The incorporation of this scaffold into polymers could also lead to new materials with interesting thermal and mechanical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6-isopropyl-1,2-thiazinane 1,1-dioxide derivatives?

  • Methodological Answer : Two primary strategies are widely used:

  • Radical-initiated cyclization : Reacting chlorosulfonyl isocyanate with olefins in the presence of radical initiators (e.g., AIBN) to form the thiazinane core .
  • Tandem SN/Michael addition : Starting from methanesulfonanilides and EWG-substituted allyl bromides, this sequence enables efficient ring closure .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows modular derivatization, as seen in one-pot protocols generating triazole-containing analogs .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions (e.g., chemical shifts at δ 3.2–4.1 ppm for sulfone protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ions (e.g., [M+H]+^+ at m/z 163.2379 for C6_6H13_{13}NO2_2S) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S percentages (e.g., C: 45.6% theoretical vs. 44.9% experimental) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in thiazinane 1,1-dioxide synthesis?

  • Methodological Answer :

  • Solvent screening : Polar aprotic solvents (e.g., THF, acetonitrile) improve solubility of intermediates, as demonstrated in cyclization reactions achieving >80% yields .
  • Catalyst tuning : Copper iodide (CuI) in click chemistry enhances regioselectivity; stoichiometric adjustments (1.2 eq. CuI) reduce side-product formation .
  • Temperature control : Heating at 80°C for 8–10 hours in dioxane maximizes cyclization efficiency .

Q. What strategies resolve contradictions between theoretical and experimental elemental analysis data?

  • Methodological Answer :

  • Calibration : Use certified reference standards (e.g., sulfonamide derivatives) to recalibrate CHNS analyzers, minimizing systematic errors .
  • Sample purification : Silica gel chromatography (hexane/EtOAc gradients) removes impurities skewing elemental ratios .
  • Statistical validation : Apply Student’s t-test to assess significance of variances (e.g., p < 0.05 for C% discrepancies) .

Q. How can computational modeling predict the stereoelectronic effects of substituents on thiazinane 1,1-dioxide reactivity?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize substituents with high binding affinity .
  • Solvent effect modeling : COSMO-RS simulations predict solubility and stability under varying pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.